molecular formula C21H18N2O2S B2355612 (Z)-3-(2,3-dimethoxyphenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile CAS No. 476671-41-7

(Z)-3-(2,3-dimethoxyphenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile

Cat. No. B2355612
CAS RN: 476671-41-7
M. Wt: 362.45
InChI Key: QNMFKMKUOUMHGY-BOPFTXTBSA-N
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Description

(Z)-3-(2,3-dimethoxyphenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile, also known as DMTA, is a chemical compound with potential applications in scientific research. This compound belongs to the class of acrylonitriles and has a thiazole ring attached to it. DMTA has been found to exhibit interesting biological properties, making it a promising candidate for various scientific studies.

Scientific Research Applications

Synthesis and Photophysical Properties

  • Synthesis Techniques : The compound can be synthesized through condensation reactions involving thiophene-3-carbaldehyde and arylacetonitrile halides, and by further reactions with secondary arylamines (Fang & Yu, 2009).
  • Photophysical Characteristics : These compounds exhibit interesting photophysical properties. For instance, they have been studied for their UV-Vis absorption and photoluminescent (PL) spectra, indicating potential applications in fields requiring light-responsive materials (Fang & Yu, 2009).

Reduction and Derivative Formation

  • Reduction Processes : (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives can be obtained by reducing (E)-3-aryl-2-(4-arylthiazol-2-yl)acrylonitriles with lithium aluminum hydride (Frolov et al., 2005).

Structural Analysis

  • Crystal Structures : The crystal structures of both E and Z isomers of similar acrylonitriles have been examined, providing valuable insights into their molecular configuration, which is crucial for potential applications in material science (Shinkre et al., 2008).

Fluorescent Thiazoles and Optical Applications

  • Fluorescent Properties : New fluorescent thiazoles based on a 3-aryl-2-(thiazol-2-yl)acrylonitrile core have been developed, exhibiting a range of fluorescent colors and intensities. This indicates potential applications in fields such as bioimaging and sensors (Eltyshev et al., 2021).

Bioactive Heterocycles

  • Bioactive Heterocycles Construction : Some derivatives of this compound have been synthesized as dipolarophiles used in constructing bioactive heterocycles, suggesting potential pharmaceutical or biological applications (Naveen et al., 2006).

Molecular Packing and Intermolecular Interactions

  • Molecular Structure and Packing : The compound's polymorphic forms demonstrate unique molecular structures and optical properties, influenced by subtle changes in molecular conformation. This is important for applications in materials science and photonics (Percino et al., 2014).

Antioxidant Evaluation

  • Potential Antioxidant Activity : Pyrazolylacrylonitriles, including similar acrylonitrile derivatives, have been synthesized and evaluated as antioxidants, indicating potential health-related applications (Parmar et al., 1999).

properties

IUPAC Name

(Z)-3-(2,3-dimethoxyphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S/c1-14-7-9-15(10-8-14)18-13-26-21(23-18)17(12-22)11-16-5-4-6-19(24-2)20(16)25-3/h4-11,13H,1-3H3/b17-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMFKMKUOUMHGY-BOPFTXTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=C(C(=CC=C3)OC)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=C(C(=CC=C3)OC)OC)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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